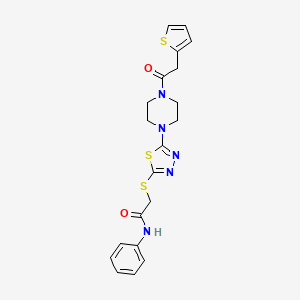

N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-phenyl-2-[[5-[4-(2-thiophen-2-ylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S3/c26-17(21-15-5-2-1-3-6-15)14-29-20-23-22-19(30-20)25-10-8-24(9-11-25)18(27)13-16-7-4-12-28-16/h1-7,12H,8-11,13-14H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQSUPSZTCBVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that incorporates a thiadiazole moiety, a piperazine ring, and a thiophenyl acetyl group. The synthesis typically involves multi-step reactions that integrate these functional groups to yield the final product. A detailed synthetic pathway can be referenced from recent literature focusing on thiadiazole derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Target Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Induction of apoptosis via Bax/Bcl-2 ratio modulation |

| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

| N-Acetyl Thiadiazole Derivative | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in targeting cancer cells while sparing normal cells .

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : The compound has been shown to increase the Bax/Bcl-2 ratio in treated cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicated that treatment with related thiadiazole derivatives resulted in cell cycle arrest at specific phases (G1/S or G2/M), preventing further proliferation .

- Inhibition of Key Proteins : The compound may inhibit proteins involved in cancer cell survival and proliferation, such as MMPs and VEGF, which are crucial for tumor growth and metastasis .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Study on MCF-7 Cells : A study demonstrated that a derivative similar to N-phenyl compound significantly reduced viability in MCF-7 breast cancer cells with an IC50 value of 0.28 µg/mL .

- HepG2 Cell Line Analysis : Another investigation revealed that related compounds effectively inhibited HepG2 cells with notable selectivity over normal Vero cells, suggesting a therapeutic window for clinical applications .

- Xenograft Models : In vivo studies using xenograft models have shown promising results where thiadiazole derivatives reduced tumor growth significantly without overt toxicity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations

The target compound’s structural analogues share the 1,3,4-thiadiazole-acetamide core but differ in substituents on the piperazine or thiadiazole rings. Key examples include:

Key Observations :

- The target compound ’s thiophene-acetyl group distinguishes it from halogenated aryl (e.g., 4g in ) or urea-linked analogues (e.g., 4g in ).

- Electron-withdrawing groups (e.g., Cl, F) in analogues like 4g and 4j may enhance metabolic stability but reduce solubility compared to the thiophene’s electron-rich system.

- The 3,4-dimethoxyphenyl analogue introduces steric bulk and hydrogen-bonding capacity, contrasting with the target’s planar thiophene.

Physicochemical Properties

Comparative data on melting points, spectral characteristics, and elemental analysis:

Key Observations :

- Melting points correlate with substituent polarity; halogenated derivatives (e.g., 4g ) exhibit higher melting points than urea-linked analogues (e.g., 4j ).

- The target compound’s thiophene may lower the melting point compared to halogenated analogues due to reduced crystallinity.

Anticancer Activity:

- Compounds 3 and 8 (): Induce apoptosis in C6 glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). π-π interactions and H-bonding critical for activity .

- 4g () : Displays antiproliferative activity with IC₅₀ values <10 µM against breast cancer cell lines, attributed to urea-mediated hydrogen bonding .

- Target Compound : Predicted to inhibit kinases or proteases due to thiophene’s sulfur atoms, though specific data unavailable.

Antimicrobial Activity:

Q & A

Basic Questions

Q. What are the key synthetic routes for synthesizing N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step heterocyclization reactions. For example, thiadiazole rings can be formed via cyclization of thiourea intermediates in concentrated sulfuric acid (yield ~97.4% in similar compounds) . Piperazine and thiophene moieties are introduced via nucleophilic substitution or coupling reactions. Ethanol or glacial acetic acid is commonly used as solvents, and TLC (Silufol UV-254) is critical for monitoring reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms substituent positions (e.g., thiophene protons at δ 7.52–7.94 ppm in analogous structures) .

- Mass spectrometry (FAB) : Validates molecular weight (e.g., [M+H]+ peaks) .

- X-ray diffraction : Resolves crystal structure ambiguities, particularly for intermediates .

Q. How can researchers optimize reaction conditions for thiadiazole formation?

- Methodological Answer : Adjusting reaction time (e.g., 24 hours in H₂SO₄ for cyclization) and stoichiometric ratios (e.g., 1:1 thiourea:maleimide) improves yields. Reflux in acetic acid or ethanol minimizes side products, while TLC-guided termination prevents over-reaction .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

- Methodological Answer : Combine complementary techniques:

- Use X-ray crystallography to confirm bond connectivity when NMR/IR data are ambiguous (e.g., co-crystal analysis in ) .

- Perform 2D NMR (COSY, HSQC) to assign overlapping proton environments .

- Compare experimental and computational spectra (DFT-based predictions) for validation .

Q. What strategies mitigate challenges in isolating reactive intermediates (e.g., thioacetamide derivatives)?

- Methodological Answer :

- Co-crystallization : Extract intermediates as co-crystals with stable analogs (e.g., compound 4.1 and 4.1a in ) .

- Purification tweaks : Use ice-water quenching to precipitate intermediates and recrystallize from ethanol/acetic acid .

- Avoid P₂S₅ : In thioamide synthesis, alternative thiophiles (e.g., Lawesson’s reagent) may improve selectivity .

Q. How does substituent variation on the thiophene or piperazine rings affect bioactivity?

- Methodological Answer :

- SAR studies : Synthesize analogs with fluorophenyl, bromophenyl, or methyl groups (see ) and test against target enzymes (e.g., lipoxygenase) .

- Docking simulations : Compare binding poses (e.g., 9c in shows enhanced affinity via π-π stacking) .

- Metabolic stability assays : Trifluoromethyl groups (as in ) enhance lipophilicity and half-life .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

- Methodological Answer :

- DFT calculations : Model transition states for heterocyclization (e.g., thiadiazole ring closure) .

- MD simulations : Study solvation effects in ethanol/acetic acid to optimize reaction media .

- ADMET profiling : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetics .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis (e.g., C/H/N ratios)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.